Rilematovir

Beschreibung

This compound is an orally available inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, this compound specifically targets and binds to F protein on the viral surface, which inhibits RSV F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

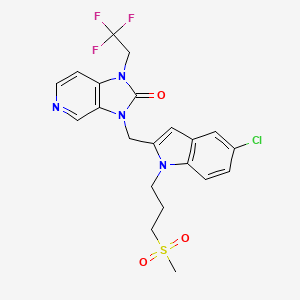

a viral fusion protein inhibitor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQTUABHRCWVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383450-81-4 | |

| Record name | Rilematovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilematovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RILEMATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rilematovir's Mechanism of Action Against the Respiratory Syncytial Virus (RSV) F Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilematovir (also known as JNJ-53718678) is an investigational, orally administered small molecule that demonstrates potent antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] It functions as a fusion inhibitor by specifically targeting the RSV fusion (F) protein.[1][3] This document provides a detailed technical overview of this compound's mechanism of action, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in antiviral drug development. Although the clinical development of this compound was discontinued for non-safety-related strategic reasons, the study of its interaction with the RSV F protein offers valuable insights into the development of RSV fusion inhibitors.[1]

Introduction to RSV and the F Protein Target

Respiratory Syncytial Virus is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[4] The RSV F protein is a class I viral fusion protein essential for viral entry into host cells. It exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.[6] Due to its critical role in the viral life cycle and its conserved nature across RSV A and B subtypes, the F protein is a prime target for antiviral therapeutics.[7]

This compound's Core Mechanism: Inhibition of RSV F Protein-Mediated Fusion

This compound's primary mechanism of action is the inhibition of the RSV F protein-mediated fusion process.[1][3] It is a potent antiviral agent that has shown efficacy against both RSV-A and RSV-B strains in vitro.[8]

Binding to the Prefusion Conformation

This compound specifically binds to the prefusion conformation of the RSV F protein.[3] This interaction is crucial as it stabilizes the F protein in its metastable prefusion state, preventing the conformational changes necessary for membrane fusion.[9] By locking the F protein in its prefusion state, this compound effectively neutralizes the virus's ability to infect host cells.

Quantitative Efficacy Data

This compound has demonstrated potent in vitro activity against RSV in various cell lines. The following table summarizes the key efficacy data reported for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| EC50 | 1.2 nM | Human Bronchial Epithelial Cells (HBECs) | Demonstrates high potency in a relevant cell type. | [1] |

| EC50 | 460 pM | HeLa Cells | Indicates sub-nanomolar activity. | [3] |

Table 1: In Vitro Efficacy of this compound against RSV

Putative Binding Site and Resistance

While a definitive co-crystal structure of this compound bound to the RSV F protein is not publicly available, insights into its binding site can be inferred from resistance mutations that have emerged in response to other RSV fusion inhibitors that target a similar pocket. For instance, mutations in other fusion inhibitors have been identified in a three-fold symmetric pocket within the central cavity of the prefusion F protein.[9] This cavity is a known binding site for several small molecule fusion inhibitors.

Clinical studies with this compound have identified the emergence of amino acid substitutions in the F protein in a small percentage of treated patients, including G143S, D338Y, and K399N.[1] These mutations likely reduce the binding affinity of this compound to the F protein, thereby conferring resistance. The locations of these mutations can help to model the potential binding site of the drug.

Experimental Protocols for Characterization

The characterization of an RSV fusion inhibitor like this compound involves a series of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

RSV Neutralization Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the antiviral activity of a compound.

Protocol:

-

Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in a virus growth medium.

-

Virus Preparation: Prepare a standardized stock of RSV (e.g., A2 strain).

-

Neutralization Reaction: Incubate the serially diluted this compound with a fixed amount of RSV for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Add the this compound-virus mixture to the cell monolayers and incubate for a further 2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.

-

Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

-

Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in the presence of this compound is compared to the number in the untreated control wells to determine the concentration at which 50% of plaque formation is inhibited (EC50).

Fusion Inhibition Assay (Cell-to-Cell Fusion)

This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cell membranes.

Protocol:

-

Cell Populations: Prepare two populations of cells (e.g., HEK293T).

-

Effector cells: Transfect with a plasmid encoding the RSV F protein and a reporter gene under the control of a T7 promoter (e.g., luciferase).

-

Target cells: Transfect with a plasmid encoding the T7 RNA polymerase.

-

-

Compound Treatment: Treat the co-culture of effector and target cells with serial dilutions of this compound.

-

Co-culture: Mix the effector and target cells and incubate to allow for cell-to-cell fusion.

-

Reporter Gene Expression: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the reporter gene in the fused cells (syncytia).

-

Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase). The reduction in reporter signal in the presence of this compound indicates the inhibition of fusion. The EC50 for fusion inhibition can then be calculated.[9]

F Protein Conformational Analysis (Prefusion vs. Postfusion)

To confirm that this compound stabilizes the prefusion conformation of the F protein, biophysical and immunological methods can be employed.

Protocol using Enzyme-Linked Immunosorbent Assay (ELISA):

-

Antigen Coating: Coat ELISA plates with purified, stabilized prefusion RSV F protein.

-

Compound Incubation: Incubate the coated plates with varying concentrations of this compound.

-

Conformation-Specific Antibody Binding: Add a conformation-specific monoclonal antibody that preferentially binds to either the prefusion or postfusion form of the F protein. For example, antibodies like D25 are known to be specific for the prefusion conformation.[10]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection, followed by the addition of a substrate to generate a colorimetric signal.

-

Analysis: An increase in the binding of a prefusion-specific antibody in the presence of this compound would indicate stabilization of the prefusion conformation.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.

Conclusion

This compound is a potent RSV fusion inhibitor that acts by binding to and stabilizing the prefusion conformation of the viral F protein, thereby preventing viral entry into host cells. While its clinical development has been halted, the study of its mechanism of action provides a valuable framework for the ongoing development of novel RSV therapeutics. The quantitative data on its efficacy, coupled with an understanding of its likely binding site and the methods for its characterization, contribute significantly to the field of antiviral research. Further structural studies of this compound or similar compounds in complex with the prefusion F protein would provide more precise insights into the molecular interactions that drive its potent inhibitory activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

The Discovery and Development of Rilematovir: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Rilematovir (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Developed by Janssen, this compound reached Phase 2 clinical trials for the treatment of RSV infection in pediatric and adult populations. This compound binds to the prefusion conformation of the RSV F protein, preventing the conformational changes necessary for viral and host cell membrane fusion, thereby inhibiting viral entry. Despite demonstrating antiviral activity and a favorable safety profile in clinical studies, its development was discontinued due to strategic reasons not related to safety. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers and professionals in the field of antiviral drug development.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant health burden, particularly in infants, young children, and older adults.[1] Despite its prevalence and impact, therapeutic options remain limited, highlighting the urgent need for effective antiviral agents.[1] The RSV F protein, a type I fusion glycoprotein on the viral surface, is essential for viral entry into host cells and represents a prime target for antiviral intervention.[2] this compound emerged from a dedicated drug discovery program aimed at identifying potent inhibitors of this critical viral machinery.

Discovery and Lead Optimization

The discovery of this compound was the result of an extensive medicinal chemistry effort focused on identifying and optimizing inhibitors of the RSV F protein. The development program originated from a benzimidazole-based scaffold, which showed initial promise as an RSV fusion inhibitor.[3] Through a process of iterative optimization, the core scaffold was evolved to an indole-based derivative to enhance potency and improve pharmacokinetic properties.[1]

This lead optimization process involved systematic modifications to different parts of the molecule to understand the structure-activity relationship (SAR). Key insights from these studies guided the synthesis of novel analogs with improved antiviral activity and drug-like properties.[4]

Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the RSV F protein.[2] The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. This compound binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[5] This inhibition of viral entry effectively blocks the virus from infecting host cells and replicating.[2]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and selective antiviral activity against a range of RSV strains in vitro.[1] Its efficacy was evaluated in various cell-based assays, consistently showing sub-nanomolar to low nanomolar potency.

| Parameter | Value | Assay Details | Reference |

| EC50 | 1.2 nM | Human Bronchial Epithelial Cells (HBECs) | [6] |

| EC50 | 460 pM | HeLa cells | [5] |

| Activity Spectrum | Active against RSV A and B subtypes | Cellular infection models | [1][5] |

| Cytotoxicity (CC50) | >20 µM | HEp-2 and MT-4 cells | [7] |

Table 1: In Vitro Activity of this compound

Experimental Protocol: RSV Antiviral Assay (Generalized)

A common method to determine the antiviral activity of compounds like this compound is a cytopathic effect (CPE) inhibition assay.

-

Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.[8]

-

Infection: The cell culture medium is replaced with medium containing RSV at a specific multiplicity of infection (MOI).[8]

-

Compound Treatment: Serial dilutions of this compound are added to the infected cells.[8]

-

Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.[8]

-

Quantification: The extent of cell protection from viral CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet. The absorbance is then measured to determine the concentration of the compound that inhibits CPE by 50% (EC50).[8]

In Vivo Efficacy

The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral candidates as it is susceptible to human RSV and displays some features of human pathology.[9] Preclinical studies in the cotton rat model demonstrated the in vivo efficacy of this compound.[9] While specific quantitative data from these studies are not extensively published, the results supported the progression of this compound into clinical development.

Pharmacokinetics and Toxicology

Preclinical studies evaluated the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of this compound. These studies indicated that the compound had good oral bioavailability and a safety profile that supported its evaluation in human clinical trials.

Clinical Development

This compound progressed through several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in different patient populations.

Phase 1b Study in Infants (NCT02593851)

This study evaluated the pharmacokinetics, safety, and antiviral effects of this compound in hospitalized infants with RSV infection. The results showed that target drug exposures were achieved and the drug was well-tolerated.[10] Antiviral activity was observed, with a notable change in viral load from baseline.[10]

| Parameter | This compound | Placebo | Reference |

| Median Viral Load Change from Baseline (Day 3) | -1.98 log10 copies/mL | -0.32 log10 copies/mL | [10] |

| AUC24h at Day 7 (Highest Doses) | 34,980 - 39,627 ng.hr/mL | N/A |

Table 2: Key Findings from the Phase 1b Study in Infants

Phase 2a Human Challenge Study (NCT02387606)

This study assessed the antiviral activity of this compound in healthy adult volunteers experimentally infected with RSV. Participants were randomized to receive one of three doses of this compound or a placebo.[4] The study successfully established clinical proof-of-concept.[4]

| Parameter | This compound (75mg, 200mg, 500mg) | Placebo | Reference |

| Mean Viral Load AUC (log10 PFUe.hour/mL) | 203.8 - 253.8 | 432.8 | [4] |

| Mean Peak Viral Load | Lower than placebo | - | [4] |

| Duration of Viral Shedding | Shorter than placebo | - | [4] |

| Mean Overall Symptom Score | Lower than placebo | - | [4] |

Table 3: Results from the Phase 2a Human Challenge Study

Phase 2 CROCuS Study in Children (NCT03656510)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in children aged ≥28 days to ≤3 years with RSV infection.[1] The study was terminated prematurely for strategic reasons unrelated to safety.[1] The combined data suggested a small but favorable antiviral effect.[1]

| Parameter | This compound (Low Dose) | This compound (High Dose) | Placebo | Reference |

| Median Time to Symptom Resolution (Cohort 1, days) | 6.01 | 5.82 | 7.05 | [1] |

| Median Time to Symptom Resolution (Cohort 2, days) | 6.45 | 6.26 | 5.85 | [1] |

| Adverse Events (Cohort 1) | 61.9% | - | 58.0% | [1] |

| Adverse Events (Cohort 2) | 50.8% | - | 47.1% | [1] |

Table 4: Key Outcomes from the Phase 2 CROCuS Study

Discontinuation of Development

In 2022, Janssen announced the discontinuation of the clinical development of this compound.[1] This decision was based on a strategic review of the company's portfolio and was not due to any safety concerns with the compound.[1]

Conclusion

This compound represents a well-characterized and potent inhibitor of the RSV F protein that demonstrated a clear mechanism of action and promising antiviral activity in both preclinical models and human clinical trials. Its development history showcases a successful lead optimization campaign and a thorough clinical evaluation pathway. Although its development was halted, the data generated from the this compound program provides valuable insights for the ongoing efforts to develop effective therapeutics for RSV infection. The journey of this compound underscores the complexities of drug development, where strategic business decisions can influence the trajectory of a promising clinical candidate. The comprehensive data package for this compound remains a valuable resource for the scientific community dedicated to combating respiratory viruses.

References

- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. noblelifesci.com [noblelifesci.com]

- 9. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Rilematovir: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule that has been the subject of significant research due to its potent antiviral activity against the human respiratory syncytial virus (RSV).[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals, making the development of effective therapeutics a critical unmet medical need.[3][4] this compound emerged as a promising candidate by specifically targeting the RSV fusion (F) protein, a key component in the viral entry process.[1][2] This document provides a comprehensive technical guide to the chemical structure, properties, and mechanism of action of this compound, intended for professionals in the field of drug development and virology.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule with the chemical formula C21H20ClF3N4O3S.[1] Its chemical structure is characterized by a substituted indole ring linked to an imidazopyridinone core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one[1] |

| CAS Number | 1383450-81-4[1] |

| SMILES String | CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F[1] |

| InChI Key | GTQTUABHRCWVLL-UHFFFAOYSA-N[1] |

| Synonyms | JNJ-53718678, JNJ-678[1][2] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 500.9 g/mol [1] |

| Molecular Formula | C21H20ClF3N4O3S[1] |

| XLogP3 | 2.9[1] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (16 mg/mL).[5] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the human respiratory syncytial virus (RSV) fusion protein (F protein).[1] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1]

This compound specifically binds to the prefusion conformation of the RSV F protein.[2] This binding event stabilizes the protein in its prefusion state, preventing the conformational changes necessary for membrane fusion.[2] By inhibiting F protein-mediated fusion, this compound effectively blocks the entry of the virus into the host cell, thereby halting the replication cycle.[1] This targeted mechanism of action confers high specificity and potency against RSV.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide range of RSV strains, including both A and B subtypes.[2][6] The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication.

Table 3: In Vitro Antiviral Activity of this compound

| Cell Line | RSV Strain(s) | EC50 | Reference |

| HeLa Cells | A2 strain and other A and B subtypes | 460 pM | [6] |

| Human Bronchial Epithelial Cells (HBECs) | Not specified | 1.2 nM | [5] |

| Not specified | Not specified | 9.3 µM | [7] |

Clinical Development and Experimental Protocols

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in different patient populations, including infants, children, and adults with RSV infection.[3][8][9] Although the development of this compound was discontinued for strategic reasons not related to safety, the data from these studies provide valuable insights.[3][10]

A common experimental design in these trials was a randomized, double-blind, placebo-controlled study.[8][10] The primary objective was often to assess the antiviral activity by measuring the change in RSV viral load in nasal secretions over a specific period.[3][10]

Representative Experimental Protocol: Phase II Study in Children (CROCuS)

While detailed, step-by-step laboratory protocols are not publicly available, the methodology of clinical trials like the CROCuS study provides a framework for how the antiviral activity and safety of this compound were assessed.[3][10]

-

Study Design: A multicenter, international, double-blind, placebo-controlled, randomized, adaptive phase II study.[3][10]

-

Participants: Children aged ≥ 28 days and ≤ 3 years with confirmed RSV infection.[3]

-

Intervention: Patients were randomized to receive either a low or high dose of this compound oral suspension or a matching placebo daily for 7 days.[10] Dosing was based on weight and age groups.[10]

-

Primary Endpoint: The primary objective was to establish the antiviral activity of this compound by evaluating the area under the curve of RSV viral load in nasal secretions from baseline through day 5, as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR).[3][10]

-

Secondary Endpoints: Assessment of the severity and duration of RSV signs and symptoms, and the safety and tolerability of this compound through day 28.[3][10]

-

Safety Assessments: Included monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[11]

Conclusion

This compound is a potent and specific inhibitor of the RSV F protein, demonstrating significant antiviral activity in preclinical and clinical studies. Its well-defined mechanism of action, targeting a crucial step in the viral life cycle, underscores its potential as an antiviral therapeutic. Although its clinical development has been halted, the extensive research conducted on this compound provides a valuable foundation for the future development of RSV fusion inhibitors and contributes significantly to the understanding of RSV pathogenesis and treatment. The data and methodologies from the this compound program will continue to inform and guide researchers and drug development professionals in the ongoing effort to combat respiratory syncytial virus.

References

- 1. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Study of this compound in Infants and Children and Subsequently in Neonates Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV) (DAISY) | medthority.com [medthority.com]

- 10. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study of this compound in Infants and Children and Subsequently in Neonates Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV) [ctv.veeva.com]

Rilematovir's Precision Targeting of the RSV Fusion Protein: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of rilematovir (JNJ-53718678), an investigational small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

This compound is an orally bioavailable compound that has demonstrated potent in vitro activity against both RSV-A and RSV-B subtypes. It functions by binding to a specific conformation of the RSV F protein, thereby preventing the conformational changes necessary for viral entry into host cells. Clinical development of this compound was discontinued for strategic reasons not related to safety. This guide synthesizes the available preclinical data on this compound's interaction with the RSV F protein, including quantitative binding metrics, the specific binding location, and the experimental methodologies used to elucidate these details.

This compound's Binding Affinity and Antiviral Potency

This compound exhibits high-affinity binding to the prefusion conformation of the RSV F protein. The interaction is characterized by a low nanomolar equilibrium dissociation constant (Kᴅ), indicating a strong and stable complex. The antiviral efficacy of this compound has been demonstrated in various cell-based assays, with effective concentrations (EC₅₀) in the picomolar to low nanomolar range.

| Parameter | Value | Method | Cell Line | Source |

| Equilibrium Dissociation Constant (Kᴅ) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | N/A | [1] |

| 50% Effective Concentration (EC₅₀) | 460 pM | RSV Infection Assay | HeLa | [2] |

| 50% Effective Concentration (EC₅₀) | 1.2 nM | RSV Infection Assay | Human Bronchial Epithelial Cells (HBECs) | [3] |

The this compound Binding Site on the RSV F Protein

This compound specifically targets a central cavity within the prefusion conformation of the trimeric RSV F protein.[1] This binding pocket is a key functional site, and the binding of this compound stabilizes the F protein in its prefusion state, preventing the transition to the postfusion conformation that is essential for membrane fusion and viral entry.

While the precise amino acid residues forming the binding pocket are detailed in the primary literature, the binding is known to be enthalpically driven with a stoichiometry of one this compound molecule per RSV F trimer.[1]

Mechanism of Action and Resistance

By binding to the central cavity of the prefusion F protein, this compound acts as a molecular "wedge," inhibiting the necessary conformational rearrangements. This allosteric inhibition effectively blocks the fusion of the viral and host cell membranes, halting the infection process.

Studies to induce resistance to this compound have identified mutations in the RSV F protein. Notably, these mutations, such as L141W in the fusion peptide and D489Y in the heptad repeat B (HRB) motif, are located distally from the direct binding pocket.[1] This suggests that these mutations do not prevent this compound from binding but rather confer resistance through an allosteric mechanism, potentially by altering the energetic landscape of the F protein's conformational changes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with the RSV F protein.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy change (ΔH) of this compound binding to the RSV F protein.

Protocol:

-

A solution of purified, prefusion-stabilized RSV F protein (e.g., DS-Cav1) is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe. Both solutions must be in identical, precisely matched buffers to minimize heats of dilution.

-

The sample cell is maintained at a constant temperature.

-

Small aliquots of the this compound solution are injected into the F protein solution.

-

The heat released or absorbed during the binding event is measured for each injection.

-

The resulting data are plotted as heat change per injection versus the molar ratio of this compound to F protein.

-

The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kᴅ, n, ΔH).

RSV Antiviral Activity Assay (HeLa Cells)

This cell-based assay is used to determine the potency of antiviral compounds by measuring the inhibition of viral replication.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against RSV infection in a cellular model.

Protocol:

-

HeLa cells are seeded in 96-well plates and incubated overnight.

-

The following day, the cells are treated with serial dilutions of this compound.

-

Subsequently, the cells are infected with a known titer of RSV.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Viral replication is quantified. This can be achieved through various methods, such as:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

-

Immunostaining: Using an antibody against an RSV protein (e.g., F protein) followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Reporter Virus: Using a recombinant RSV that expresses a reporter gene (e.g., luciferase or green fluorescent protein).

-

-

The EC₅₀ value is calculated as the concentration of this compound that reduces viral replication by 50% compared to untreated, infected cells.

Generation and Characterization of this compound-Resistant RSV

This process is used to identify the mechanism of resistance to an antiviral compound.

Objective: To select for and identify mutations in the RSV genome that confer resistance to this compound.

Protocol:

-

RSV is serially passaged in cell culture in the presence of sub-optimal, gradually increasing concentrations of this compound.

-

This selective pressure allows for the emergence and enrichment of viral variants with reduced susceptibility to the compound.

-

Once a resistant viral population is established (i.e., it can replicate in the presence of high concentrations of this compound), the viral RNA is extracted.

-

The gene encoding the RSV F protein (and potentially other viral genes) is amplified by RT-PCR and sequenced.

-

The identified mutations are compared to the wild-type sequence to pinpoint the amino acid substitutions responsible for resistance.

-

The impact of these mutations on the antiviral activity of this compound is then confirmed by introducing them into a wild-type infectious clone of RSV and re-testing the EC₅₀.

Visualizations

To further illustrate the concepts described in this guide, the following diagrams have been generated.

Caption: Mechanism of action of this compound.

Caption: Isothermal Titration Calorimetry workflow.

References

- 1. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 2. Isothermal titration calorimetry protocol for binding studies of enterovirus EV-A71 2A protease and small i... [protocols.io]

- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Investigational Studies on Rilematovir for Respiratory Syncytial Virus (RSV) Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilematovir (JNJ-53718678) is an investigational, orally administered small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It was developed to prevent RSV entry into host cells.[1][2] Clinical trials have evaluated its antiviral activity, clinical outcomes, and safety in both pediatric and adult populations with acute RSV infection. While demonstrating a favorable safety profile and a modest antiviral effect, the development of this compound was discontinued for strategic reasons not related to safety.[1][2][3] This guide provides an in-depth technical overview of the key investigational studies on this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein essential for viral entry into host cells.[2][4] The F protein exists in a metastable prefusion conformation that undergoes a significant structural rearrangement to a highly stable postfusion state, driving the fusion of the viral and host cell membranes.[4]

This compound and similar fusion inhibitors are understood to bind to a three-fold-symmetric pocket within the central cavity of the prefusion F protein.[4] This binding stabilizes the prefusion conformation, preventing the necessary conformational changes that lead to membrane fusion.[4] By locking the F protein in its prefusion state, this compound effectively blocks viral entry into the host cell, thus inhibiting viral replication at an early stage.

Diagram: Proposed Mechanism of Action of this compound

Caption: this compound binds to and stabilizes the prefusion conformation of the RSV F protein, preventing the structural changes required for viral and host cell membrane fusion, thereby blocking viral entry.

Preclinical Data

While specific preclinical data for this compound is limited in publicly available literature, a derivative compound, referred to as JNJ-53718678, has an EC50 value of 9.3 μM in in-vitro experiments.[5] Studies on a related and structurally similar RSV fusion inhibitor, BMS-433771, provide insights into the expected preclinical profile.

| Compound | Assay | Metric | Value | Reference |

| JNJ-53718678 (this compound) | In vitro antiviral activity | EC50 | 9.3 µM | [5] |

Clinical Investigational Studies

This compound has been evaluated in Phase 2 clinical trials in both pediatric and adult populations with confirmed RSV infection.

Pediatric Study (CROCuS - NCT03656510)

This was a multicenter, double-blind, placebo-controlled, randomized, adaptive phase II study in children aged ≥ 28 days and ≤ 3 years with RSV.[1][2] Participants were either hospitalized (Cohort 1) or treated as outpatients (Cohort 2) and received a low or high dose of this compound oral suspension or placebo daily for 7 days.[1][2]

Table 1: Antiviral Activity in the Combined Pediatric Cohorts (CROCuS)

| Treatment Group | Difference in Mean AUC of RSV RNA Viral Load through Day 5 vs. Placebo (log10 copies∙days/mL) [95% CI] |

| This compound Low-Dose | -1.25 [-2.672, 0.164] |

| This compound High-Dose | -1.23 [-2.679, 0.227] |

| Data from combined analysis of hospitalized and outpatient pediatric cohorts.[1][2] |

Table 2: Clinical Outcomes in the Pediatric Study (CROCuS)

| Cohort | Treatment Group | Median Time to Resolution of Key RSV Symptoms (days) [95% CI] |

| Cohort 1 (Hospitalized) | This compound Low-Dose | 6.01 [4.24, 7.25] |

| This compound High-Dose | 5.82 [4.03, 8.18] | |

| Placebo | 7.05 [5.34, 8.97] | |

| Cohort 2 (Outpatient) | This compound Low-Dose | 6.45 [4.81, 9.70] |

| This compound High-Dose | 6.26 [5.41, 7.84] | |

| Placebo | 5.85 [3.90, 8.27] | |

| Data from the CROCuS Phase II study.[1][2] |

Table 3: Safety Profile in the Pediatric Study (CROCuS)

| Cohort | Treatment Group | Incidence of Adverse Events (%) |

| Cohort 1 (Hospitalized) | This compound (combined doses) | 61.9% |

| Placebo | 58.0% | |

| Cohort 2 (Outpatient) | This compound (combined doses) | 50.8% |

| Placebo | 47.1% | |

| Most adverse events were Grade 1 or 2, and none led to study discontinuation.[1][3] |

Adult Study (ROSE - NCT03379675)

This was a pilot phase 2a, randomized, double-blind, placebo-controlled study in non-hospitalized adults with confirmed RSV infection within 5 days of symptom onset.[6][7] Participants received this compound 500 mg, 80 mg, or placebo once daily for 7 days.[6][7]

Table 4: Antiviral Activity in Non-Hospitalized Adults (ROSE)

| Treatment Group | Difference in Mean RSV RNA VL AUC vs. Placebo (log10 copies∙day/mL) [90% CI] |

| Through Day 5 | |

| This compound 500 mg | -0.10 [-2.171, 1.963] |

| This compound 80 mg | 2.53 [0.430, 4.634] |

| Through Day 8 | |

| This compound 500 mg | -1.03 [-4.746, 2.682] |

| This compound 80 mg | 3.85 [0.097, 7.599] |

| Data from the ROSE Phase 2a study.[6][7] |

Table 5: Clinical Outcomes in Non-Hospitalized Adults (ROSE)

| Treatment Group | Median Time to Resolution of Key RSV Symptoms (days) [90% CI] |

| This compound 500 mg | 7.1 [5.03, 11.43] |

| This compound 80 mg | 7.6 [5.93, 8.32] |

| Placebo | 9.6 [5.95, 14.00] |

| Data from the ROSE Phase 2a study.[6][7] |

Experimental Protocols

Viral Load Quantification: Quantitative Reverse Transcription PCR (qRT-PCR)

The primary method for assessing the antiviral activity of this compound in clinical trials was the quantification of RSV RNA from nasal swabs using qRT-PCR.[2][6]

General Protocol for RSV qRT-PCR from Nasal Swabs:

-

Specimen Collection: A nasopharyngeal or mid-turbinate swab is collected from the patient and placed in a viral transport medium.[8]

-

RNA Extraction: Viral RNA is extracted from the collected sample using a commercially available RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR Amplification: The cDNA is then amplified using a real-time PCR instrument with primers and probes specific to a conserved region of the RSV genome. The amplification process is monitored in real-time by detecting the fluorescence emitted by the probe.

-

Quantification: A standard curve is generated using known concentrations of RSV RNA to quantify the number of viral copies in the patient sample.

In the CROCuS pediatric study, the qRT-PCR assays had the following characteristics:

-

RSV-A: Limit of detection of 620 (2.8 log10) copies/mL and a lower limit of quantification (LLOQ) of 1000 (3 log10) copies/mL.[2]

-

RSV-B: Limit of detection of 80 (1.9 log10) copies/mL and an LLOQ of 250 (2.4 log10) copies/mL.[2]

Diagram: General Workflow for RSV Viral Load Quantification

Caption: The process of quantifying RSV viral load from patient nasal swabs involves sample collection, RNA extraction, reverse transcription to cDNA, real-time PCR amplification, and data analysis to determine the number of viral copies.

Host Cell Signaling in RSV Infection

While specific studies on how this compound modulates host cell signaling pathways are not available, it is crucial to understand the cellular context in which the drug acts. RSV infection triggers a cascade of innate immune signaling pathways.

Upon entering the cell, RSV RNA is recognized by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and Toll-like receptors (TLRs). This recognition initiates downstream signaling through adaptor proteins like MAVS (Mitochondrial antiviral-signaling protein), leading to the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB). The activation of these transcription factors results in the production of type I interferons and pro-inflammatory cytokines, which are essential for orchestrating the antiviral response. By blocking viral entry, this compound would theoretically prevent the initiation of this signaling cascade.

Diagram: Simplified Host Innate Immune Signaling in Response to RSV Infection

Caption: RSV infection triggers intracellular signaling cascades, primarily through RIG-I, leading to the activation of IRF3/7 and NF-κB, and the subsequent production of interferons and cytokines to establish an antiviral state.

Conclusion

Investigational studies of this compound for the treatment of RSV have provided valuable data on the potential of targeting the viral fusion protein. Clinical trials in both pediatric and adult populations demonstrated that this compound has a favorable safety profile and a small, though not always statistically significant, antiviral effect.[1][2][3][4][6][7] The decision to discontinue its development was based on strategic considerations rather than safety concerns.[1][2][3] The data and methodologies from the this compound program contribute to the broader understanding of RSV pathogenesis and the development of future antiviral therapies.

References

- 1. Multiplex RT-qPCR for RSV A and B Typing [protocols.io]

- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paho.org [paho.org]

- 4. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.puritanmedproducts.com [blog.puritanmedproducts.com]

- 6. Comparison of Quantitative Reverse Transcription-PCR to Viral Culture for Assessment of Respiratory Syncytial Virus Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wardelab.com [wardelab.com]

Rilematovir's Mechanism of Action in Inhibiting Respiratory Syncytial Virus (RSV) Membrane Fusion: A Technical Whitepaper

An in-depth technical guide on the core role of Rilematovir in inhibiting virus-cell membrane fusion for an audience of researchers, scientists, and drug development professionals.

Abstract

This compound (JNJ-53718678) is an investigational, orally administered small molecule developed as an inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1] Its primary mechanism of action is the prevention of virus-cell membrane fusion, a critical step for viral entry into host cells.[1] this compound binds to the F protein, stabilizing its metastable prefusion conformation and thereby preventing the irreversible structural rearrangements required for the fusion of viral and cellular membranes.[2][3] This document provides a comprehensive technical overview of this compound's fusion inhibition mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the molecular interactions and experimental workflows. Although its development was discontinued for strategic reasons unrelated to safety, the study of this compound offers valuable insights into the inhibition of class I viral fusion proteins.[1]

Introduction: Targeting RSV Entry

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults.[3] The RSV F protein, a class I viral fusion protein, is essential for viral entry.[3][4] It first mediates attachment to the host cell and then orchestrates the fusion of the viral envelope with the host cell plasma membrane, releasing the viral genome into the cytoplasm.[3][4] The F protein transitions from a high-energy, metastable prefusion state to a highly stable postfusion state, providing the energy to merge the two membranes.[3] this compound was designed to intercept this process, representing a targeted antiviral strategy against RSV.

Core Mechanism: Stabilization of the Prefusion F Protein

The mechanism of action for this compound and similar RSV fusion inhibitors is now understood with high resolution. These small molecules bind to a specific, three-fold-symmetric pocket located within the central cavity of the prefusion F protein trimer.[2][3] This binding site is only accessible in the prefusion conformation.

By occupying this cavity, this compound effectively acts as a molecular "glue," tethering together regions of the F protein that must separate and rearrange during the transition to the postfusion state.[2] This stabilization of the prefusion conformation prevents the extension of the fusion peptide and the subsequent collapse of the protein into the six-helix bundle (6-HB) structure that is the hallmark of the postfusion state and the driver of membrane fusion.[3][4]

Caption: this compound binds to and stabilizes the prefusion RSV F protein, blocking its transition to the fusion-active state.

Quantitative Data Presentation

The antiviral activity of this compound and its precursors has been quantified using various in vitro assays. The table below summarizes key potency metrics.

| Parameter | Value | Assay Description | Cell Line | Reference |

| EC₅₀ | 9.3 µM | In vitro antiviral activity | Not Specified | [5] |

| EC₅₀ (BMS-433771) | 20 nM (average) | Antiviral activity against multiple lab and clinical isolates (A and B strains) | HEp-2 | [6] |

Table 1: In Vitro Antiviral Potency of this compound and Precursor Compounds. Note: BMS-433771 is a closely related precursor to this compound that shares the same mechanism of action.

Experimental Protocols

The elucidation of this compound's mechanism relies on specialized virological and biochemical assays. The methodologies for two key experiments are detailed below.

RSV Syncytia Reduction Assay

This cell-based assay visually and quantitatively measures the inhibition of cell-to-cell fusion, a characteristic cytopathic effect of RSV infection.

-

Objective: To determine the concentration at which this compound inhibits the formation of syncytia in a cell monolayer.

-

Methodology:

-

Cell Seeding: Plate a susceptible cell line (e.g., HEp-2 cells) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of an RSV strain.

-

Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the culture medium containing the serially diluted this compound.

-

Incubation: Incubate the plates at 37°C for 3-5 days, allowing for viral replication and syncytia formation.

-

Quantification: Fix the cells with methanol and stain with an agent like crystal violet or an antibody against the RSV F protein. Count the number of syncytia per well under a microscope or use an automated plate reader to quantify the stained cell mass.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of syncytia inhibition versus the log of the compound concentration.

-

Temperature-Arrested Fusion Assay

This assay helps to distinguish between inhibition of viral attachment and post-binding fusion events.

-

Objective: To confirm that this compound acts after the virus has bound to the cell, specifically at the membrane fusion step.

-

Methodology:

-

Cell Preparation: Plate HEp-2 cells in culture dishes and chill to 4°C.

-

Viral Binding: Add RSV inoculum to the chilled cells and allow the virus to bind for 2-4 hours at 4°C. At this temperature, viral attachment occurs, but membrane fusion is blocked.

-

Washing: Gently wash the monolayer with cold phosphate-buffered saline (PBS) to remove any unbound virions.

-

Compound Addition: Add pre-warmed culture medium (37°C) containing different concentrations of this compound to the plates. A control plate receives medium without the compound.

-

Temperature Shift: Immediately transfer the plates to a 37°C incubator. This temperature shift allows the fusion process to proceed in the bound virions.

-

Incubation & Analysis: Incubate for 16-24 hours. Assess the extent of viral infection by methods such as plaque assay, quantitative PCR for viral RNA, or an ELISA for a viral protein.

-

Interpretation: Potent inhibition in this assay format demonstrates that the compound blocks a step after attachment, consistent with a fusion inhibition mechanism.[6]

-

Caption: Workflow demonstrating how temperature shifts isolate and assess the post-attachment, fusion-inhibiting activity of this compound.

Conclusion and Future Perspective

This compound is a potent and specific inhibitor of RSV F protein-mediated membrane fusion. It acts by binding to and stabilizing the protein's prefusion conformation, a sophisticated mechanism that effectively halts viral entry at one of its earliest and most critical stages. While clinical development of this compound was halted due to strategic and operational challenges, the compound remains a valuable tool for studying the mechanics of viral fusion.[1] The detailed understanding of its binding site and mechanism of action provides a strong foundation for the rational design of next-generation RSV fusion inhibitors and informs broader strategies for developing antivirals against other enveloped viruses that rely on class I fusion proteins.

References

- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rilematovir In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilematovir (JNJ-53718678) is an investigational small molecule antiviral agent targeting the respiratory syncytial virus (RSV).[1][2] As an inhibitor of the RSV fusion (F) protein, this compound prevents the virus from fusing with the host cell membrane, a critical step for viral entry.[2] This document provides a detailed protocol for assessing the in vitro antiviral activity of this compound against RSV, along with its cytotoxic profile. The methodologies described herein are fundamental for preclinical evaluation and mechanism of action studies.

Mechanism of Action

This compound specifically targets the RSV F protein. By binding to this protein, it inhibits the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby preventing the viral genome from entering the cell and initiating replication.[2] This targeted action makes it a potent inhibitor of RSV-A and RSV-B strains.[2]

Caption: Mechanism of action of this compound against RSV.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound. The Selectivity Index (SI) is a crucial parameter, calculated as CC50/EC50, which indicates the therapeutic window of the compound.[3]

| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | RSV | Human Bronchial Epithelial Cells (HBECs) | 1.2 nM | Not Reported | Not Reported | [1] |

| This compound | Not Specified | Not Specified | 9.3 µM | Not Reported | Not Reported | [4] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity. A higher SI value is desirable, indicating greater specificity for antiviral activity over cellular toxicity.[3]

Experimental Protocols

A comprehensive assessment of this compound's in vitro antiviral activity involves two primary assays: a cytotoxicity assay to determine the compound's effect on host cells and an antiviral assay to measure its efficacy against RSV.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to ensure that the observed antiviral activity is not due to the death of the host cells.[3]

Objective: To determine the concentration of this compound that reduces the viability of the host cell line by 50%.

Materials:

-

Cell Line: HEp-2 or A549 cells (commonly used for RSV propagation).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in Dimethyl Sulfoxide (DMSO).[1]

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

For CellTiter-Glo®: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and indicative of cell viability.

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol) and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (EC50 Determination) by Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of an antiviral compound to inhibit viral replication.

Objective: To determine the concentration of this compound that reduces the number of RSV-induced plaques by 50%.

Materials:

-

Cell Line: HEp-2 or A549 cells.

-

Virus: Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long).

-

Culture Medium and Overlay Medium: Culture medium as described above. The overlay medium is typically culture medium containing 0.5-1% methylcellulose or Avicel to restrict virus spread to adjacent cells, leading to plaque formation.[5]

-

This compound: Stock solution in DMSO.

-

Fixative: 10% Formalin or 4% Paraformaldehyde.

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

6-well or 12-well cell culture plates.

Procedure:

-

Cell Seeding: Seed HEp-2 or A549 cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of RSV (e.g., 100 plaque-forming units (PFU)/well) for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells (no compound).

-

Plaque Visualization:

-

Remove the overlay medium and fix the cells with the fixative solution for at least 20 minutes.

-

Discard the fixative and stain the cells with the crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for in vitro this compound evaluation.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound's anti-RSV activity and cytotoxicity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development and understanding of this promising antiviral candidate. It is important to note that while development of this compound was discontinued for non-safety-related strategic reasons, the need for effective RSV therapeutics remains.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Rilematovir Formulation for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein on the surface of the virus, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the host cell.[2][3] this compound has demonstrated antiviral activity against both RSV-A and RSV-B subtypes in vitro.[2] This document provides detailed application notes and protocols for the formulation and experimental use of this compound in a laboratory setting.

Physicochemical Properties and Formulation

In Vitro Formulation

For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Protocol for Preparing a 10 mM Stock Solution:

-

This compound has a molecular weight of 500.92 g/mol .[1] To prepare a 10 mM stock solution, weigh out 5.01 mg of this compound powder.

-

Add 1 mL of anhydrous DMSO to the powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. The solubility of this compound in DMSO is 16 mg/mL (31.94 mM).[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Note: When preparing working dilutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation (for preclinical animal studies)

For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle for oral suspensions is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC), low viscosity

-

Tween 80

-

Sterile, distilled water

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

Protocol for Preparing a 1 mg/mL Oral Suspension:

-

Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile, distilled water. Stir overnight to ensure complete dissolution.

-

Weigh the required amount of this compound powder. For a 1 mg/mL suspension, use 10 mg of this compound for every 10 mL of vehicle.

-

Levigate the this compound powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

-

Alternatively, use a homogenizer for a more uniform particle size distribution.

-

The suspension should be prepared fresh daily and stored at 4°C. Shake well before each administration.

Quantitative Data Summary

In Vitro Efficacy

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | Human Bronchial Epithelial Cells (HBECs) | RSV | 1.2 nM | [1] |

| EC50 | - | RSV | 9.3 µM | [4] |

Clinical Pharmacokinetics and Efficacy in Pediatric Patients (Hospitalized)

| Parameter | This compound Low Dose | This compound High Dose | Placebo | Reference |

| Mean AUC of RSV RNA viral load through Day 5 (log10 copies∙days/mL) | -1.25 | -1.23 | - | [2][5] |

| Median time to resolution of key RSV symptoms (days) - Cohort 1 | 6.01 | 5.82 | 7.05 | [2][5] |

| Median time to resolution of key RSV symptoms (days) - Cohort 2 | 6.45 | 6.26 | 5.85 | [2][5] |

Clinical Efficacy in Adult Outpatients

| Parameter | This compound 500 mg | This compound 80 mg | Placebo | Reference |

| Median time to undetectable viral load (days) | 5.9 | 8.0 | 7.0 | [6] |

| Median time to resolution of key RSV symptoms (days) | 7.1 | 7.6 | 9.6 | [6] |

Safety Data (Incidence of Adverse Events)

| Population | This compound | Placebo | Reference |

| Pediatric Patients (Cohort 1) | 61.9% | 58.0% | [2][5] |

| Pediatric Patients (Cohort 2) | 50.8% | 47.1% | [2][5] |

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the concentration of this compound required to inhibit RSV-induced plaque formation in a cell monolayer.

Materials:

-

HEp-2 or A549 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

RSV (e.g., A2 or Long strain)

-

This compound stock solution (10 mM in DMSO)

-

Methylcellulose overlay medium (e.g., 2% methylcellulose in 2X MEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

96-well or 24-well cell culture plates

Methodology:

-

Cell Seeding: Seed HEp-2 or A549 cells in 24-well plates at a density that will result in a confluent monolayer the next day.

-

Drug Dilution: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).

-

Infection: When cells are confluent, aspirate the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound or vehicle control to the respective wells.

-

Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. Determine the EC50 value (the concentration of drug that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantitative RT-PCR for RSV Viral Load Determination

This protocol describes the quantification of RSV RNA from nasal swabs, a common method for assessing antiviral efficacy in vivo.[2]

Materials:

-

Nasal swab samples

-

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

One-step qRT-PCR kit

-

RSV-specific primers and probe (targeting a conserved region of the RSV genome, e.g., the N gene)

-

RT-PCR instrument

-

RSV RNA standards of known concentration

Methodology:

-

Sample Collection: Collect nasal swabs from the mid-turbinate region.[7] Place the swab in a tube containing viral transport medium.

-

RNA Extraction: Extract viral RNA from the nasal swab samples according to the manufacturer's protocol of the chosen RNA extraction kit.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix on ice. A typical reaction includes the one-step RT-PCR master mix, RSV-specific forward and reverse primers, a fluorescently labeled probe, and the extracted RNA template.

-

Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of RSV RNA. This will be used to quantify the absolute copy number of viral RNA in the samples.

-

RT-PCR Program: Run the qRT-PCR on a real-time PCR instrument with a program that includes a reverse transcription step followed by PCR amplification cycles.

-

Data Analysis: The instrument's software will generate amplification plots and calculate the cycle threshold (Ct) values. Use the standard curve to determine the viral RNA copy number in each sample. The results are typically expressed as log10 copies/mL.[7]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is the direct inhibition of the RSV F protein, which is essential for viral entry into the host cell. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and cellular membranes. This compound binds to a specific site on the F protein, stabilizing it in its pre-fusion conformation and preventing these necessary changes. This effectively blocks the virus from entering the cell and initiating replication.

Diagram of this compound's Mechanism of Action

This compound binds to the RSV F protein, preventing membrane fusion and viral entry.

Experimental Workflow for In Vitro Antiviral Screening

Workflow for determining the in vitro antiviral efficacy of this compound using a plaque reduction assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]